1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

Catalog No.
S663064
CAS No.
6974-61-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

CAS Number

6974-61-4

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-2-ol

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3

InChI Key

RVMKZYKJYMJYDG-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)O

Anticancer Evaluation

Synthesis of Organoselenium Compounds

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is an organic compound characterized by its unique structure, which features a benzodioxole ring attached to a propan-2-ol chain. Its molecular formula is C10H12O3, and it has a molecular weight of 180.2 g/mol. This compound is of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications and biological activities .

The mechanism of action of PDol is not fully understood. However, its potential health benefits are likely related to its antioxidant and anti-inflammatory properties. These effects might be similar to those of resveratrol, but with potentially improved bioavailability due to the presence of the propan-2-ol chain [].

  • Oxidation: This compound can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form different alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products, often using halogenating agents like bromine or chlorine .

Major Products Formed

The specific products formed depend on the reagents and conditions used during the reactions. For instance:

  • Oxidation may yield ketones or aldehydes.
  • Reduction can lead to various alcohol derivatives.

Research indicates that 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol exhibits promising biological activities, particularly in the context of cancer treatment. Its primary mechanism involves interaction with microtubules and their component protein, tubulin, leading to modulation of microtubule assembly. This action results in cell cycle arrest at the S phase and induction of apoptosis in cancer cells.

Additionally, studies have suggested potential antimicrobial properties, making it a compound of interest for further biological investigations .

Several synthetic routes have been developed for producing 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol:

  • Reaction with Mercury(II) Diacetate: A common method involves reacting 1-allyl-3,4-methylenedioxybenzene with mercury(II) diacetate in tetrahydrofuran at room temperature, followed by reduction with sodium tetrahydroborate.
  • Continuous Acylation Process: Recent advancements include a continuous process using recyclable heterogeneous catalysts for acylation reactions involving 1,3-benzodioxole and propionic anhydride under controlled conditions .

These methods ensure high yield and purity while allowing for scalability in industrial applications.

The applications of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol span several fields:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its therapeutic applications, particularly in drug development.
  • Industry: Employed in producing various chemical intermediates and specialty chemicals .

Interaction studies have primarily focused on the compound's effect on microtubule dynamics. By modulating tubulin polymerization, 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol influences cellular processes such as mitosis and apoptosis. These interactions are crucial for understanding its potential as an anticancer agent and may pave the way for developing new therapeutic strategies targeting similar pathways.

Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(1,3-Benzodioxol-5-yl)-2-propanolSimilar benzodioxole structureVariations in substituents may affect biological activity
1-(2H-1,3-benzodioxol-5-yl)propan-2-olContains a different stereochemistryPotentially different pharmacokinetic properties
1-(3,4-Methylenedioxyphenyl)-2-propanolRelated phenolic structureMay exhibit distinct biological activities

The uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol lies in its specific interactions with microtubules and its potential therapeutic applications compared to these similar compounds .

XLogP3

1.9

Other CAS

6974-61-4

Dates

Last modified: 08-15-2023

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